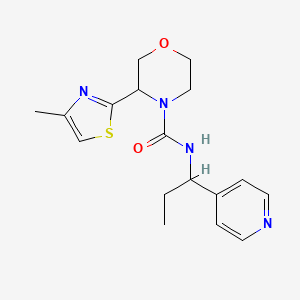
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. This compound is a potent inhibitor of mitochondrial complex I, and its use has been crucial in understanding the biochemical and physiological effects of mitochondrial dysfunction.
Mechanism of Action
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, leading to decreased ATP production and increased oxidative stress, ultimately resulting in cell death.
Biochemical and Physiological Effects
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced neurotoxicity has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, resulting in a reduction in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide-induced mitochondrial dysfunction has been implicated in the pathogenesis of other neurodegenerative diseases, including Alzheimer's disease and Huntington's disease.
Advantages and Limitations for Lab Experiments
The use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in animal models has been crucial in understanding the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. However, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has its limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms. Additionally, the translation of findings from animal models to humans can be challenging.
Future Directions
Future research directions involving 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide include the development of more effective and specific inhibitors of mitochondrial complex I, the use of 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide in combination with other neurotoxins to model the complex pathogenesis of Parkinson's disease, and the development of novel therapeutic interventions targeting mitochondrial dysfunction in neurodegenerative diseases.
In conclusion, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is a chemical compound that has been extensively used in scientific research to understand the mechanisms involved in Parkinson's disease and the effects of mitochondrial dysfunction in various other diseases. Its use has led to a better understanding of the biochemical and physiological effects of mitochondrial dysfunction and has the potential to lead to the development of novel therapeutic interventions.
Synthesis Methods
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 4-methyl-2-aminothiazole with ethyl 4-bromobutyrate, followed by reaction with 4-pyridylboronic acid and morpholine-4-carboxylic acid. The final product is obtained through purification using column chromatography.
Scientific Research Applications
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been extensively used in scientific research to induce Parkinson's disease-like symptoms in animal models. This has led to a better understanding of the mechanisms involved in Parkinson's disease and the development of potential therapeutic interventions. Additionally, 3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide has been used to study the effects of mitochondrial dysfunction in various other diseases, including Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-14(13-4-6-18-7-5-13)20-17(22)21-8-9-23-10-15(21)16-19-12(2)11-24-16/h4-7,11,14-15H,3,8-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUADTCBAHLPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)N2CCOCC2C3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-2-yl)-N-(1-pyridin-4-ylpropyl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![2-[(6-ethoxypyrimidin-4-yl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7633156.png)

![1-methyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633165.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]cycloheptene-1-carboxamide](/img/structure/B7633183.png)
![1-but-3-en-2-yl-3-[(2S)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633190.png)

![5-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B7633199.png)


![2-[4-(Cyclohexene-1-carbonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7633212.png)
![1-Cyclopentyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B7633220.png)
![3-[(dimethylamino)methyl]-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7633234.png)
![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)